Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is a chemical compound with the CAS Number 935285-60-2 . It has a molecular weight of 290.13 and its IUPAC name is tert-butyl 5-bromo-2-fluorophenylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 290.13 .Scientific Research Applications
1. Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is a crucial intermediate in synthesizing various biologically active compounds. One example is its use in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) details a rapid synthetic method for a related compound, demonstrating the importance of such intermediates in pharmaceutical synthesis.
2. Use in Curtius Rearrangement Reactions
This compound is involved in Curtius rearrangement reactions. This process is crucial for converting carboxylic acids into tert-butyl carbamates. A study by Lebel & Leogane (2005) illustrates the application of tert-butyl carbamates in this context, showcasing the versatility of these compounds in organic synthesis.
3. Role in Palladium-Catalyzed Reactions
In the field of organometallic chemistry, this compound plays a role in palladium-catalyzed reactions. The study by Stambuli, Bühl, & Hartwig (2002) discusses the use of related tert-butyl compounds in arylpalladium complexes, essential for various cross-coupling reactions.
4. Applications in Organic Light-Emitting Diodes (OLEDs)
Tert-butyl derivatives, including N-(5-bromo-2-fluorophenyl)carbamate, find applications in the development of organic light-emitting diodes (OLEDs). Research by Cooper et al. (2022) on carbazole-substituted oxadiazoles, which are structurally similar, demonstrates their potential in enhancing the efficiency and color properties of OLEDs.
5. Synthesis of Fluoropolymers for Medical Imaging
In the field of biomedical research, this compound-related compounds contribute to the synthesis of fluoropolymers. These polymers are used as agents in magnetic resonance imaging (MRI). The study by Du et al. (2008) highlights the application of such polymers in enhancing the capabilities of MRI technology.
6. Use in Synthesis of Novel Fluorescent Materials
The compound and its derivatives are used in the synthesis of novel fluorescent materials. For instance, Fischer, Baier, & Mecking (2013) discuss the use of tert-butyl phosphine complexes in creating nanoparticles with potential applications in bioimaging and diagnostics.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5-bromo-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCBOIDTQSHUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.